N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a benzodioxin ring fused with an imidazo[1,2-b]pyrazole ring, making it a complex and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide typically involves multi-step organic reactions. The starting materials might include 1,4-benzodioxin derivatives and imidazo[1,2-b]pyrazole derivatives. Common synthetic routes could involve:
Formation of the Benzodioxin Ring: This could be achieved through cyclization reactions involving catechol derivatives and appropriate reagents.
Formation of the Imidazo[1,2-b]pyrazole Ring: This might involve the condensation of hydrazine derivatives with diketones or similar compounds.
Coupling Reactions: The final step would involve coupling the benzodioxin and imidazo[1,2-b]pyrazole rings through acetamide linkage, possibly using reagents like acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production, ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at specific positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Receptor Interaction: Modulating the activity of receptors involved in signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide: can be compared with other heterocyclic compounds like:
Uniqueness
The uniqueness of This compound lies in its complex structure, which combines two bioactive rings, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C21H18N4O4 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-7-phenyl-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C21H18N4O4/c26-19(23-14-6-7-17-18(10-14)29-9-8-28-17)11-16-21(27)24-20-15(12-22-25(16)20)13-4-2-1-3-5-13/h1-7,10,12,16H,8-9,11H2,(H,23,26)(H,24,27) |
InChI Key |
DBLRYYPXGJZOGW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3C(=O)NC4=C(C=NN34)C5=CC=CC=C5 |
Origin of Product |
United States |
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